Dexanabinol, also known as HU-211, dexanabinone, sinnabidol, PA 50211, and PRS 211007, is a synthetic cannabinoid derivative. It is a non-psychotropic enantiomer of the naturally occurring cannabinoid, tetrahydrocannabinol (THC). Unlike THC, Dexanabinol lacks affinity for cannabinoid receptors CB1 and CB2, therefore it does not exhibit typical cannabimimetic activity.
Dexanabinol has been extensively studied for its potential therapeutic applications in various neurological conditions, inflammatory diseases, and cancer.
The synthesis of Dexanabinol and its deuterated form involves a multi-step process. One method involves coupling deuterated 5-(1,1-dimethylheptyl)resorcinol with 4-hydroxymyrtenyl pivalate, followed by deprotection. Additionally, water-soluble trialkylammonium acetoxymethyl esters of Dexanabinol have been synthesized as potential prodrugs.
Dexanabinol belongs to the 6aS-trans enantiomeric series, distinguishing it from natural cannabinoids that belong to the 6aR-trans series. Theoretical studies using PM3 molecular approximation and ab initio Hartree–Fock (HF)/6-31G and B3LYP/6-31G levels have investigated its dimerization potential. These studies suggest that Dexanabinol forms dimers through intermolecular hydrogen bonding between the phenol group of one molecule and the allylic OH group of another.
Dexanabinol exhibits its effects primarily through its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a site distinct from those of glutamate, glycine, and polyamines, blocking NMDA-induced calcium influx in neurons. Additionally, Dexanabinol exhibits antioxidant properties by scavenging peroxy and hydroxyl radicals. Furthermore, it inhibits the production of tumor necrosis factor-alpha (TNFα) and nitric oxide (NO) by macrophages. Dexanabinol's ability to inhibit nuclear factor kappa B (NF-κB) activity has also been identified as a key mechanism, leading to the suppression of pro-inflammatory cytokine production.
Dexanabinol's low solubility in water is attributed to its dimerization through hydrogen bonding, which reduces its dipole moment and increases its hydrophobicity. Studies on water-soluble prodrugs, such as trialkylammonium acetoxymethyl esters, have aimed to improve its bioavailability and delivery.
Dexanabinol has shown efficacy in lowering intraocular pressure (IOP) in animal models of glaucoma, potentially through modulation of the adrenergic system and influencing fluid outflow from the eye.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: